molecular formula C14H21NO2 B2938376 4-tert-butyl-N-(2-methoxyethyl)benzamide CAS No. 324577-49-3

4-tert-butyl-N-(2-methoxyethyl)benzamide

Cat. No.: B2938376
CAS No.: 324577-49-3
M. Wt: 235.327
InChI Key: UYIKTVLXYHEYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C14H21NO2 . It has a molecular weight of 235.32204 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a tert-butyl group at the 4-position and a 2-methoxyethyl group attached to the nitrogen atom .

Scientific Research Applications

  • Polymer Synthesis

    • 4-tert-butyl-N-(2-methoxyethyl)benzamide derivatives are used in synthesizing new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit high thermal stability, are readily soluble in polar solvents, and form transparent, flexible films, suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
  • Catalysis in Asymmetric Hydrogenation

    • Derivatives of this compound are involved in the synthesis of phosphine ligands used in rhodium-catalyzed asymmetric hydrogenation. These catalysts are crucial for producing chiral pharmaceutical ingredients, demonstrating the compound's significance in medicinal chemistry (Imamoto et al., 2012).
  • Metal Ion Complexation

    • Research on macrocycles derived from this compound explores their ability to bind metal ions, indicating potential applications in metal ion sensing or separation technologies (Lamartine et al., 2001).
  • Organogel Formation

    • Studies show that compounds like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide can form fluorescent gels. These findings have implications for the development of novel organogels based on perylenetetracarboxylic diimides (Wu et al., 2011).
  • Synthesis of N-Nitrosoamides and Other Compounds

    • Research into tert-butyl nitrite-mediated reactions includes the synthesis of N-nitrosoamides from amides, where this compound derivatives play a key role. This process is significant for the synthesis of complex organic compounds (Yedage & Bhanage, 2017).
  • Chemical Interaction Studies

    • Investigations into the reactions of tert-butoxy radicals with phenols have used derivatives of this compound. These studies provide insights into radical reactions and their mechanisms, which are vital in understanding various chemical processes (Das et al., 1981).
  • Synthesis of Protected 1,2-Amino Alcohols

    • This compound derivatives are used in the synthesis of tert-butanesulfinyl aldimines and ketimines. These are precursors in producing protected 1,2-amino alcohols, highlighting the compound's role in advanced organic synthesis (Tang, Volkman, & Ellman, 2001).
  • Chemosensory Applications

    • Research has developed a phenoxazine-based fluorescence chemosensor, which includes this compound derivatives, for the selective detection of Ba2+ ion. This application is significant in biological and environmental sensing (Ravichandiran et al., 2019).
  • Insecticidal Activity

    • Studies on synthetic antioxidants and natural phytochemicals, including derivatives of this compound, have shown insecticidal activity against vectors of aflatoxigenic fungi in stored peanut, indicating its potential in pest control (Nesci et al., 2011).
  • Viral Replication Inhibition

    • Benzoannulene derivatives, including this compound, have been identified as inhibitors against Chikungunya virus replication. This underscores the compound's potential in developing antiviral therapies (Ahmed et al., 2021).

Properties

IUPAC Name

4-tert-butyl-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(16)15-9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIKTVLXYHEYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.